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3-(3-Chlorophenyl)-6-methyl-1,2,4-

triazin-5-ol

CAS No.: 886360-72-1

Cat. No.: B1489602

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous compounds with a wide array of biological activities. The introduction of a phenyl

group to this heterocyclic system, and particularly the further substitution with chlorine atoms,

has been a fruitful strategy for modulating the pharmacological profile of these molecules. The

electron-withdrawing nature and steric bulk of chlorine can significantly influence a compound's

binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. This

guide provides a comprehensive comparison of the biological activities of various chloro-

substituted phenyltriazines, supported by experimental data, to inform future research and drug

development endeavors.

Anticancer Activity: Targeting Cellular Proliferation
Several studies have highlighted the potential of chloro-substituted phenyltriazines as potent

anticancer agents. The mechanism of action for many of these compounds is believed to

involve the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways
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that regulate cell growth, proliferation, and survival.[1][2] Dysregulation of kinase activity is a

hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4]

Structure-Activity Relationship (SAR) in Anticancer
Phenyltriazines
The position and number of chlorine substituents on the phenyl ring, as well as other structural

modifications, have a profound impact on the anticancer potency of these compounds.

Generally, the presence of chloro groups enhances cytotoxic activity against various cancer cell

lines.

For instance, studies on 1-anilino-4-(arylsulfanylmethyl)phthalazines, a class of compounds

containing a triazine-like ring system, demonstrated that specific chloro- and fluoro-

substitutions on the anilino ring led to significantly improved anticancer activity compared to the

standard drug cisplatin.[5][6] The analogue 1-(3-chloro-4-fluoroanilino)-4-(3,4-

difluorophenylthio-methyl)phthalazine (12) and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-

difluorophenyl-thiomethyl)phthalazine (13) showed particularly high activity against Bel-7402

and HT-1080 cancer cell lines.[5][6]

In another series of pyrrolotriazine C-ribonucleosides, while alkynyl and aryl substitutions at the

C-7 position were the primary focus, the core heterocyclic structure is an isostere of adenine,

highlighting the diverse biological roles of triazine-related scaffolds.[7]

Table 1: Comparative in vitro Anticancer Activity of Chloro-Substituted Phthalazine

Derivatives[6]

Compound
Substituent on
Anilino Ring

IC50 (µM) vs. Bel-
7402

IC50 (µM) vs. HT-
1080

11 4-fluoro 56.2 38.9

12 3-chloro-4-fluoro 32.4 25.4

13
4-fluoro-3-

trifluoromethyl
30.1 25.8

Cisplatin (Reference Drug) 73.3 63.3
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Postulated Mechanism of Action: Kinase Inhibition
Pathway
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Caption: Workflow for the MTT cell viability assay.
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Antimicrobial Activity: Combating Pathogenic
Microbes
Chloro-substituted phenyltriazines have also demonstrated significant potential as antimicrobial

agents. The inclusion of chlorine atoms on the phenyl ring appears to be a key factor in

enhancing their activity against both Gram-positive and Gram-negative bacteria.

[8]#### Structure-Activity Relationship (SAR) in Antimicrobial Phenyltriazines

A study on hybrid chloro- and dichloro-phenylthiazolyl-s-triazines revealed important SAR

insights. T[8]he introduction of electron-withdrawing groups and the nature of the linker bridge

between the phenylthiazole and s-triazine moieties were found to be crucial for antibacterial

activity.

[8]Specifically, compounds with a dichloro-phenyl substitution were generally more active than

their mono-chloro counterparts. Furthermore, a mercapto (-S-) linker bridge was associated

with more pronounced activity against Gram-negative bacteria compared to an amino (-NH-)

linker.

[8]Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Chloro-Substituted

Phenylthiazolyl-s-triazines

[8]| Compound | Phenyl Substitution | Linker | E. coli | S. aureus | B. cereus | | :--- | :--- | :--- | :---

| :--- | :--- | | 4a | 4-chloro | -NH- | 125 | 125 | 62.5 | | 8a | 4-chloro | -S- | 125 | 125 | 62.5 | | 13b |

2,4-dichloro | -NH- | 31.25 | 62.5 | 31.25 | | 17b | 2,4-dichloro | -S- | 31.25 | 62.5 | 31.25 | |

Penicillin | (Reference Drug) | | 31.25 | 62.5 | 31.25 | | Streptomycin | (Reference Drug) | | 62.5 |

31.25 | 31.25 |

Experimental Protocol: Broth Microdilution for Minimum
Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits

the visible growth of a microorganism.

[9][10]Step-by-Step Methodology:
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Prepare Compound Dilutions: Perform a serial two-fold dilution of the chloro-substituted

phenyltriazine compounds in a liquid growth medium in a 96-well microplate. 2[10]. Inoculate

with Bacteria: Inoculate each well with a standardized bacterial suspension. 3[10].

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours).

Determine MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The

MIC is the lowest concentration of the compound at which no visible growth is observed.

5[10]. Determine MBC (Optional): To determine the Minimum Bactericidal Concentration

(MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC

is the lowest concentration that results in no bacterial growth on the agar plates.

[11]dot
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Caption: Workflow for MIC and MBC determination using broth microdilution.
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Herbicidal Activity: A Different Mode of Action
Phenyltriazolinones, which contain a triazine-like core, are a significant class of herbicides that

act by inhibiting the protoporphyrinogen oxidase (Protox) enzyme.

[12][13]#### Structure-Activity Relationship in Herbicidal Phenyltriazolinones

For this class of compounds, a 2,4,5-trisubstituted phenyl structure is crucial for their herbicidal

activity. S[12]pecifically, the presence of a fluorine or chlorine atom at the C-2 position and a

chlorine atom at the C-4 position of the phenyl ring has been identified as critical for the most

active compounds. T[12]his highlights a distinct SAR profile compared to the anticancer and

antimicrobial derivatives.

Neurological Activity: The Case of Lamotrigine
A notable example of a biologically active chloro-substituted phenyltriazine is Lamotrigine. This

drug is a 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine and is widely used as an

antiepileptic and mood-stabilizing agent. I[14]ts primary mechanism of action is the blockade of

voltage-gated sodium channels, which inhibits the release of excitatory neurotransmitters. The

success of Lamotrigine underscores the therapeutic potential of this chemical class beyond

oncology and infectious diseases.

Summary and Future Perspectives
The inclusion of chlorine atoms on the phenyl ring of triazine-based compounds is a powerful

strategy for developing potent bioactive molecules. As demonstrated, specific chloro-

substitution patterns can confer significant anticancer, antimicrobial, and herbicidal activities.

The SAR data suggests that for anticancer and antimicrobial applications, increasing the

number of chlorine substituents can enhance potency. However, the optimal substitution

pattern and the nature of linker groups are crucial and vary depending on the desired biological

activity.

Future research should focus on elucidating the precise molecular targets of these compounds,

particularly for their anticancer and antimicrobial effects. A deeper understanding of their

mechanisms of action will enable the rational design of more selective and potent derivatives

with improved therapeutic indices. The clinical success of Lamotrigine should also encourage
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the exploration of chloro-substituted phenyltriazines for other therapeutic areas, such as

neurodegenerative and inflammatory diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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